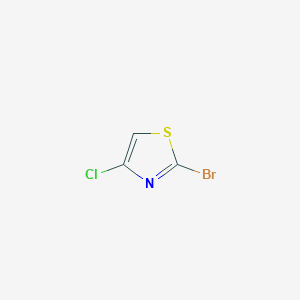

2-Bromo-4-chlorothiazole

Description

Overview of Halogenated Thiazoles in Organic Chemistry

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. vulcanchem.com The introduction of halogen atoms onto the thiazole (B1198619) ring creates halogenated thiazoles, a class of compounds with enhanced reactivity and diverse applications. Halogenation can influence the electronic properties of the thiazole ring, making it more susceptible to various chemical transformations. vulcanchem.com

Halogenated thiazoles are valuable intermediates in organic synthesis. They serve as precursors for the creation of a multitude of substituted thiazole derivatives through reactions such as cross-coupling, nucleophilic substitution, and metal-halogen exchange. acs.org These derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. chemimpex.comresearchgate.net For instance, the presence of halogens can enhance the biological activity of molecules, a principle utilized in medicinal chemistry to design new therapeutic agents. acs.org The strategic placement of halogens on the thiazole core allows chemists to fine-tune the properties of the final products.

Significance of 2-Bromo-4-chlorothiazole as a Heterocyclic Compound

This compound, with its distinct substitution pattern of a bromine atom at the 2-position and a chlorine atom at the 4-position, is a particularly useful heterocyclic compound. This arrangement of halogens provides differential reactivity, allowing for selective functionalization at either the C2 or C4 position. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions, enabling chemists to perform sequential and site-selective modifications.

This compound serves as a key starting material for the synthesis of various biologically active molecules. Its derivatives have been explored for their potential in pharmaceutical and agricultural applications. chemimpex.com The ability to introduce different substituents at specific positions on the thiazole ring is crucial for structure-activity relationship (SAR) studies in drug discovery, where minor structural changes can lead to significant differences in biological efficacy.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 2-bromo-4-chloro-1,3-thiazole |

| Molecular Formula | C₃HBrClNS |

| Molecular Weight | 198.47 g/mol |

| CAS Number | 139670-03-4 |

| Canonical SMILES | C1=C(N=C(S1)Br)Cl |

| InChI Key | WOUPIOIURYZNRU-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Research Trajectories and Future Outlook for this compound Studies

Current research involving this compound continues to focus on its application as a versatile synthetic intermediate. Organic chemists are exploring novel synthetic methodologies to create complex molecular architectures from this readily available starting material. The development of more efficient and selective catalytic systems for the functionalization of this compound is an active area of investigation.

Future research is expected to expand into the synthesis of novel materials with specific electronic or optical properties. The thiazole ring is a component of many conjugated systems, and the ability to precisely functionalize it with different groups could lead to the development of new organic semiconductors or dyes. researchgate.net Furthermore, the exploration of this compound derivatives in medicinal chemistry is likely to continue, with a focus on identifying new lead compounds for various therapeutic targets. researchgate.netmdpi.com The unique electronic and steric properties imparted by the bromo and chloro substituents will continue to make this compound a valuable tool for the design and synthesis of innovative chemical entities.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrClNS/c4-3-6-2(5)1-7-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUPIOIURYZNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568969 | |

| Record name | 2-Bromo-4-chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139670-03-4 | |

| Record name | 2-Bromo-4-chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chloro-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Chlorothiazole

Classical Synthesis Routes to 2-Bromo-4-chlorothiazole

Traditional methods for synthesizing the this compound scaffold rely on foundational organic reactions, including the construction of the thiazole (B1198619) ring from acyclic precursors or the modification of a pre-existing thiazole core.

The construction of the thiazole ring is a fundamental strategy in heterocyclic chemistry. The Hantzsch thiazole synthesis and its variations represent a primary route, typically involving the condensation reaction between an α-halocarbonyl compound and a thioamide. In the context of this compound, this would necessitate precursors already bearing the required halogen atoms or functional groups that can be readily converted to them.

A general approach involves the reaction of an appropriately substituted α-chloroketone with a thiourea (B124793) derivative to form a 2-aminothiazole (B372263) scaffold. This intermediate can then undergo subsequent halogenation steps. For instance, the cyclization of pyruvic acid with thiourea can form a 2-aminothiazole-4-carboxylate, which can then be subjected to chlorination and a diazotization-bromination sequence to yield the target structure. smolecule.com

These strategies begin with a pre-formed thiazole ring, which is then functionalized with the desired bromo and chloro substituents. Thiazole itself is generally resistant to electrophilic substitution under normal conditions. ias.ac.in Therefore, more specialized methods are required.

A prominent method involves the Sandmeyer reaction, starting with a 2-aminothiazole derivative. The amino group can be converted to a diazonium salt, which is then displaced by a bromide, often using copper(II) bromide as a reagent. nih.gov This allows for the regioselective introduction of bromine at the 2-position.

Another powerful strategy is the functionalization of polyhalogenated thiazoles. For example, 2,5-dibromo-4-chlorothiazole can undergo selective metal-halogen exchange at the 5-position using n-butyllithium at low temperatures, followed by quenching with a proton source (like water) to yield this compound. researchgate.net This highlights how different reactivities of halogen atoms on the thiazole ring can be exploited for selective functionalization. More advanced techniques like the base-induced halogen migration, known as the "halogen-dance" reaction, have also been developed for the synthesis of functionalized bromo-chlorothiazole derivatives. researchgate.net

Table 1: Comparison of Classical Synthesis Strategies

| Strategy | Starting Material(s) | Key Reagents/Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Cyclization-Functionalization | Pyruvic acid, Thiourea | 1. Cyclization 2. Chlorination (e.g., POCl₃) 3. Diazotization-Bromination (NaNO₂, HBr) | Advantage: Builds the core ring structure. Disadvantage: Can be a multi-step process with potential yield loss at each stage. smolecule.com |

| Sandmeyer Reaction | 2-Amino-4-chlorothiazole | 1. Diazotization (e.g., t-BuONO) 2. Bromination (e.g., CuBr₂) | Advantage: Regioselective introduction of bromine at the 2-position. nih.govDisadvantage: Requires synthesis of the aminothiazole precursor. |

| Functionalization via Lithiation | 2,5-Dibromo-4-chlorothiazole | n-Butyllithium in THF at -78°C, then H₂O quench | Advantage: High regioselectivity based on differential halogen reactivity. researchgate.netDisadvantage: Requires cryogenic conditions and moisture-sensitive reagents. |

Modern and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable and efficient chemical manufacturing, modern synthetic methods are increasingly being applied to the synthesis of heterocyclic compounds. These techniques aim to reduce reaction times, energy consumption, and waste generation.

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This often leads to a dramatic reduction in reaction times, from hours to minutes, and can improve product yields by minimizing the formation of side products. The Hantzsch synthesis of thiazole derivatives, for instance, can be significantly accelerated using microwave irradiation, achieving high yields in as little as 10-15 minutes compared to conventional heating methods that may take several hours. nih.gov This approach could be applied to the cyclization step in the synthesis of a this compound precursor, followed by subsequent halogenation. The use of microwave heating has been shown to be effective for various heterocyclic syntheses, including those for phenothiazine (B1677639) derivatives incorporating a thiazole moiety. researchgate.net

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. The formation and collapse of microscopic bubbles create localized high-pressure and high-temperature zones, which can accelerate reaction rates and improve mass transfer. ijisrt.com This technique has been successfully used for the one-pot, catalyst-free synthesis of thiazole derivatives in aqueous media, highlighting its potential as a green chemistry tool. researchgate.net The benefits include milder reaction conditions, significantly shorter reaction times, and often higher yields compared to conventional methods. mdpi.com The principles of sonication could be applied to either the thiazole ring formation or subsequent halogenation steps in the synthesis of this compound.

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. ijisrt.com Reactions are conducted using neat reactants, sometimes with grinding (mechanochemistry) or minimal heating. This approach can lead to remarkable rate accelerations due to the high concentration of reactants. ijisrt.com Solvent-free conditions have been successfully applied to various reactions, including microwave-assisted aminations and the synthesis of bromo acids, demonstrating their versatility. ijisrt.comgoogle.com A potential solvent-free route to this compound could involve the solid-state reaction of precursors, possibly enhanced by microwave or ultrasound energy.

Table 2: Overview of Modern and Green Synthetic Approaches

| Technique | Principle | Typical Conditions | Key Advantages |

|---|---|---|---|

| Microwave-Assisted | Direct heating of polar molecules via dielectric loss. | 70-300 W, 5-30 minutes. | Drastically reduced reaction times, increased yields, enhanced purity. nih.gov |

| Ultrasound-Mediated | Acoustic cavitation creates localized high-energy zones. | 20-50 kHz frequency, room temperature. | Milder conditions, shorter reaction times, improved yields, applicable in aqueous media. researchgate.netmdpi.com |

| Solvent-Free | Reaction of neat reactants, often with grinding or minimal heating. | Room temperature or gentle heating, mechanochemical mixing. | Eliminates solvent waste, reduces cost, can increase reaction rates and simplify purification. ijisrt.com |

Catalytic Methods for Enhanced Selectivity and Yield

The application of catalytic methods specifically for the primary synthesis of this compound to enhance selectivity and yield is not extensively documented in prominent scientific literature. Research on thiazole synthesis often focuses on the well-established Hantzsch reaction, which typically proceeds without a catalyst, or on functionalization of a pre-existing thiazole ring. bepls.comanalis.com.my

In the context of modifying existing thiazole structures, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are crucial for Stille and Suzuki cross-coupling reactions. researchgate.net These reactions, however, serve to functionalize the this compound molecule rather than to construct the ring itself. The use of a dedicated catalyst to selectively form the this compound ring from acyclic precursors remains a topic for further research.

Precursors and Starting Materials in this compound Synthesis

The selection of appropriate precursors is fundamental to the successful synthesis of this compound. The stability, reactivity, and substitution pattern of the starting materials dictate the reaction pathway and the final product's purity.

Utilization of N-chlorothioacetamide and Bromoacetyl Bromide

The synthesis of this compound using N-chlorothioacetamide and bromoacetyl bromide as direct precursors is not a standard or documented method in the reviewed scientific literature. The conventional Hantzsch thiazole synthesis, a cornerstone of thiazole chemistry, involves the condensation reaction between a thioamide and an α-haloketone. nih.govyoutube.com

In this context:

Thioamides : N-chlorothioacetamide could theoretically serve as a thioamide precursor.

α-Haloketones : Bromoacetyl bromide (CH₂BrCOBr) is an acid bromide, not an α-haloketone. Its high reactivity would likely lead to undesired side reactions rather than the specific cyclization required to form the thiazole ring.

Classic Hantzsch synthesis and its modern variations remain the most reliable methods for constructing the thiazole core, and the specific combination of N-chlorothioacetamide and bromoacetyl bromide does not align with the established mechanistic pathways for this reaction. bepls.comresearchgate.net

Derivatization from 2,5-dibromo-4-chlorothiazole

A well-documented and effective method for synthesizing this compound is through the selective debromination of 2,5-dibromo-4-chlorothiazole. researchgate.netrsc.org This route leverages the differential reactivity of the bromine atoms at the C2 and C5 positions of the thiazole ring under specific organometallic reaction conditions.

The process involves a bromine-lithium exchange reaction, which is highly regioselective. The bromine atom at the 5-position is more reactive towards lithiation than the bromine atom at the 2-position. researchgate.netrsc.org The reaction is typically carried out by treating 2,5-dibromo-4-chlorothiazole with one equivalent of an organolithium reagent, such as n-butyllithium (n-BuLi), at a low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting 5-lithio intermediate is then quenched with a proton source, such as water, to yield this compound. rsc.org

Interactive Data Table: Optimized Conditions for Derivatization

| Parameter | Condition | Rationale |

| Starting Material | 2,5-Dibromo-4-chlorothiazole | A readily accessible polyhalogenated thiazole precursor. |

| Reagent | n-Butyllithium (n-BuLi) | A strong base and nucleophile used for bromine-lithium exchange. |

| Solvent | Tetrahydrofuran (THF) | An aprotic ether solvent suitable for organolithium reactions at low temperatures. |

| Temperature | -78 °C | Low temperature is crucial to control reactivity, prevent side reactions, and ensure selective lithiation at the C5 position. |

| Quenching Agent | Water (H₂O) | Provides a proton source to replace the lithium atom, completing the debromination. |

| Reported Yield | 68–72% | Demonstrates the efficiency of this selective derivatization method. |

This synthetic strategy highlights the nuanced control achievable in modern organic chemistry, allowing for the precise modification of complex heterocyclic systems.

Scale-Up and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization to ensure safety, cost-effectiveness, and consistent product quality. While specific scale-up data for this compound is limited, general principles for the production of halogenated heterocyclic compounds can be applied.

For the derivatization route from 2,5-dibromo-4-chlorothiazole, key optimization parameters include:

Reactor and Materials : The use of glass-lined or stainless steel reactors is standard for handling the corrosive and reactive reagents involved, such as organolithiums.

Reagent Control : On a large scale, the addition of n-butyllithium must be carefully controlled to manage the exothermic nature of the reaction. Slow, subsurface addition with efficient cooling is critical to maintain the low temperatures required for selectivity.

One-Pot Procedures : To improve efficiency and reduce waste from intermediate purification steps, a "one-pot" or "one-boiler" approach is often favored in industrial settings. google.com For example, synthesizing the 2,5-dibromo-4-chlorothiazole precursor and then directly converting it in the same reactor to this compound without isolation could streamline the process.

Purification : While laboratory synthesis may rely on column chromatography, industrial-scale production typically utilizes more economical and scalable methods like crystallization or distillation to achieve the desired purity (e.g., ≥97%).

Cost-Effectiveness : The choice of raw materials and reagents is driven by cost. For instance, if a bromination step is required for the precursor, using HBr gas or liquid bromine might be more cost-effective than other brominating agents on a large scale.

Optimizing these factors is essential for developing a robust, safe, and economically viable process suitable for the commercial production of this compound. google.com

Reactivity and Mechanistic Studies of 2 Bromo 4 Chlorothiazole

Halogen Reactivity in the Thiazole (B1198619) System

The presence of both bromine and chlorine atoms on the thiazole ring of 2-Bromo-4-chlorothiazole allows for selective and differential reactivity. The positions of these halogens (C2 for bromine, C4 for chlorine) are crucial in determining which atom is more susceptible to substitution or exchange under specific reaction conditions.

The halogen atoms on the this compound ring are susceptible to substitution by nucleophiles. The electrophilic character of the carbon atoms in the thiazole ring is enhanced by the attached halogens, making them targets for nucleophilic attack. chemimpex.com The reactivity in nucleophilic aromatic substitution (SNAr) is influenced by the position of the halogen. Generally, halogens at the C2 position of the thiazole ring are more reactive towards nucleophiles than those at other positions. This increased reactivity is attributed to the ability of the adjacent sulfur and nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during the substitution process. For instance, studies on similar dihalogenated thiazoles have shown that the halogen at the C2 position is more readily displaced by nucleophiles like amines and alkoxides compared to halogens at C4 or C5. smolecule.com

Bromine-lithium exchange is a powerful tool for the functionalization of halogenated heterocycles. In the case of polyhalogenated thiazoles, this reaction often proceeds with high regioselectivity. Research has shown that when a bromo-chlorothiazole derivative is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), the exchange preferentially occurs at the carbon-bromine bond over the carbon-chlorine bond. rsc.org This selectivity is a general trend in halogen-metal exchange reactions, where the order of reactivity is I > Br > Cl.

For example, studies on related polyhalogenothiazoles demonstrate that treatment with n-BuLi in THF at low temperatures (e.g., –78 °C) results in the selective exchange of a bromine atom. rsc.orgrsc.org The resulting thiazol-2-yl lithium species is a versatile intermediate that can be trapped with various electrophiles to introduce new functional groups at the C2 position. This method provides a synthetic route to a wide range of 2-substituted-4-chlorothiazoles.

The differential reactivity of the bromine and chlorine atoms in this compound is a key aspect of its chemistry. The C-Br bond is generally weaker and more polarizable than the C-Cl bond, making the bromine atom at the C2 position the more reactive site for both metal-halogen exchange and many cross-coupling reactions. rsc.orgrsc.org

In bromine-lithium exchange reactions, the selectivity for the C2-Br bond is pronounced. rsc.org Similarly, in palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond is significantly faster than to the C-Cl bond. This allows for selective functionalization at the C2 position while leaving the C4-chloro substituent intact for potential subsequent transformations. This hierarchy in reactivity allows for a stepwise and controlled functionalization of the thiazole core.

Electrophilic Aromatic Substitution on the Thiazole Ring

Electrophilic aromatic substitution on the thiazole ring is generally difficult compared to electron-rich aromatic systems like benzene (B151609). The thiazole ring is considered electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This deficiency is further exacerbated in this compound by the strong electron-withdrawing inductive effects of the two halogen substituents. As a result, the ring is highly deactivated towards attack by electrophiles. lkouniv.ac.in Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are common for many aromatic compounds, are not typically observed under standard conditions for this compound. lkouniv.ac.in Any potential electrophilic attack would likely require harsh reaction conditions and would be predicted to occur at the C5 position, which is the least deactivated position on the ring. However, literature primarily focuses on the reactivity of the halogen substituents rather than electrophilic substitution on the ring itself. smolecule.comresearchgate.net

Cross-Coupling Reactions of this compound

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. mdpi.com this compound serves as a valuable building block in these reactions. Due to the greater reactivity of the C-Br bond compared to the C-Cl bond, the Suzuki coupling can be performed selectively at the C2 position.

This selective reaction allows for the synthesis of 2-aryl-4-chlorothiazoles or 2-vinyl-4-chlorothiazoles by reacting this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.gov The chlorine atom at the C4 position remains available for further synthetic modifications, enabling the construction of more complex, polysubstituted thiazole derivatives.

Below is a representative table illustrating the conditions and outcomes for Suzuki coupling reactions involving substrates similar to this compound, highlighting the typical parameters used.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |

| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Na₂CO₃ | THF/H₂O | 80 | Good |

| 3-Bromopyrazole | Various Arylboronic acids | P1 (XPhos precatalyst) (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 nih.gov |

| 2-Bromo-4-chlorophenyl-2-bromobutanoate | Various Phenylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 64-81 nih.gov |

Stille Coupling Applications

The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organotin reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

In the context of this compound, the C2-Br bond is the more reactive site for oxidative addition compared to the C4-Cl bond. This regioselectivity is observed in related polyhalogenated thiazoles. researchgate.netresearchgate.net For instance, studies on 2,4-dibromothiazole (B130268) derivatives have shown that palladium-catalyzed cross-coupling reactions can be directed to selectively occur at the C2 or C4 position depending on the catalyst and reaction conditions chosen. researchgate.net The Stille coupling of this compound with various organostannanes is expected to yield 2-substituted-4-chlorothiazoles.

Key components of the Stille reaction include:

Catalyst: Typically a Pd(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂ with phosphine (B1218219) ligands. libretexts.org

Organotin Reagent: A variety of sp²-hybridized groups (vinyl, aryl, heteroaryl) attached to a trialkyltin moiety (e.g., tributyltin) can be used. wikipedia.org

Solvent: Anhydrous, non-polar solvents like toluene, THF, or dioxane are commonly employed.

Additives: In some cases, additives like copper(I) iodide or lithium chloride can accelerate the reaction.

While direct studies on this compound are not extensively documented, research on similar substrates like 2,4,5-tribromothiazole (B1600981) demonstrates successful Stille coupling at the 2-position, indicating the feasibility of this transformation. researchgate.net

Table 1: Typical Reagents in Stille Coupling

| Component | Example | Role |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Catalyst | Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Organotin Reagent | Tributyl(vinyl)tin | Nucleophilic partner |

| Solvent | Toluene | Reaction medium |

Kumada Cross-Coupling Reaction

The Kumada coupling establishes a carbon-carbon bond by reacting an organic halide with a Grignard reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods developed. wikipedia.org The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Nickel catalysts, such as NiCl₂(dppe) or NiCl₂(dppp), are frequently used and are often more cost-effective than palladium catalysts. wikipedia.orgorganic-chemistry.org

For this compound, the Kumada coupling would selectively occur at the C2-Br bond. The reaction with an aryl or vinyl Grignard reagent (R-MgBr) would furnish the corresponding 2-aryl- or 2-vinyl-4-chlorothiazole. Ligand-free nickel-catalyzed systems have been developed for the Kumada coupling of aryl bromides, which could potentially be applied to this substrate. rhhz.net

Table 2: Kumada Coupling Reaction Parameters

| Parameter | Typical Condition/Reagent | Purpose |

|---|---|---|

| Catalyst | NiCl₂(dppp) or Pd(PPh₃)₄ | Facilitates the cross-coupling |

| Grignard Reagent | Phenylmagnesium bromide | Provides the nucleophilic carbon group |

| Solvent | Tetrahydrofuran (B95107) (THF) or Diethyl ether | Solubilizes reagents, Grignard compatible |

| Temperature | Room temperature to reflux | To achieve a reasonable reaction rate |

The choice of catalyst (nickel vs. palladium) can influence the reaction's efficiency and selectivity. Nickel catalysts are often highly effective for coupling aryl bromides. rhhz.net

Hiyama Cross-Coupling Reaction

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organic halide and an organosilicon compound. organic-chemistry.org A key feature of this reaction is the activation of the stable organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base to form a hypervalent, more reactive silicate (B1173343) species. organic-chemistry.orgcore.ac.uk This reaction is considered a greener alternative to other couplings due to the low toxicity of organosilane byproducts. nih.gov

The application of the Hiyama coupling to this compound would involve its reaction with an organosilane (e.g., an aryl- or vinyltrimethoxysilane) in the presence of a palladium catalyst and a fluoride activator. The C2-Br bond is expected to be the site of the reaction.

The general mechanism involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound. core.ac.uk

Activation: The organosilane is activated by a fluoride ion or base. organic-chemistry.org

Transmetalation: The activated organosilicon species transfers its organic group to the palladium center. core.ac.uk

Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated. core.ac.uk

Various palladium sources, including Pd(OAc)₂, can be used as catalysts, often in combination with specific ligands to improve performance. nih.gov

Table 3: Key Reagents for Hiyama Coupling

| Component | Example | Function |

|---|---|---|

| Catalyst | Pd(OAc)₂ | Catalyzes the reaction |

| Organosilane | Phenyltrimethoxysilane | Source of the organic group |

| Activator | TBAF | Activates the organosilane |

| Solvent | THF or Dioxane | Reaction medium |

Functional Group Interconversions on this compound

Beyond cross-coupling at the C2 position, this compound can undergo functionalization at the C5 position, which is activated for deprotonation.

Carboxylic Acid Derivatives

The synthesis of this compound-5-carboxylic acid can be achieved through a halogen-metal exchange followed by carboxylation. Research on related polyhalogenated thiazoles has shown that the C5 position can be selectively metalated using a strong base like n-butyllithium or lithium diisopropylamide (LDA), especially at low temperatures (-78 °C). researchgate.net

Specifically, treating a substrate like 2,5-dibromo-4-chlorothiazole with n-butyllithium in THF at -78 °C leads to lithiation at the 5-position. researchgate.net Quenching the resulting lithium derivative with solid carbon dioxide (dry ice) followed by an acidic workup would yield the desired this compound-5-carboxylic acid. researchgate.netchemicalbook.com

Reaction Scheme for Carboxylation:

Lithiation: this compound is treated with n-BuLi in THF at -78 °C.

Carboxylation: The resulting organolithium intermediate is reacted with CO₂.

Protonation: Acidic workup (e.g., with HCl) yields the final carboxylic acid product.

The corresponding ethyl ester, ethyl 2-bromo-5-chlorothiazole-4-carboxylate, has been noted as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com While this is the 5-chloro isomer, the synthetic principle for introducing a carboxylate group at an activated ring position remains relevant.

Aldehyde Derivatives

Similarly to the synthesis of carboxylic acid derivatives, an aldehyde group can be introduced at the C5 position of the this compound ring. This is typically accomplished by reacting the C5-lithiated intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF). researchgate.net

The process involves the initial deprotonation at C5 with a strong base like LDA or n-BuLi at low temperature. researchgate.net The subsequent addition of DMF to the organolithium species, followed by an aqueous workup, furnishes the this compound-5-carbaldehyde. Protecting groups may be necessary for the aldehyde functionality if further reactions are planned. researchgate.netrsc.org Studies on 2,4-dichlorothiazole-5-carbaldehyde and 4-chlorothiazole-5-carbaldehydes highlight the stability and utility of such formylated thiazoles as precursors in organic synthesis. rsc.orgresearchgate.net

Medicinal Chemistry and Biological Applications of 2 Bromo 4 Chlorothiazole Derivatives

2-Bromo-4-chlorothiazole as a Scaffold in Drug Discoverynih.govsmolecule.com

A "scaffold" in drug discovery refers to the core structure of a molecule upon which various chemical modifications can be made to develop new compounds with desired biological activities. pharmablock.com this compound serves as an important heterocyclic scaffold. smolecule.com Its di-halogenated structure offers multiple sites for chemical reactions, allowing medicinal chemists to systematically alter the molecule to explore structure-activity relationships and optimize for potency and selectivity against biological targets. vulcanchem.compharmablock.com

The synthesis of bioactive compounds from this compound leverages the reactivity of its carbon-halogen bonds. The bromine atom at the 2-position and the chlorine atom at the 4-position can undergo various chemical transformations, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups and structural motifs. smolecule.comresearchgate.net

For example, the bromine atom can be substituted by nucleophiles like amines or thiols to form new derivatives. smolecule.com One common synthetic strategy involves the reaction of 2-chloro-N-[4-(p-substituted phenyl) thiazol-2-yl] acetamide (B32628) derivatives with hydrazine (B178648) hydrate (B1144303) to produce 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide compounds. sapub.org These intermediates can then be further reacted with other molecules, such as chalcones, to create more complex heterocyclic systems incorporating pyrazoline rings. sapub.org Such multi-step syntheses demonstrate how the initial thiazole (B1198619) scaffold can be elaborated into a library of diverse compounds for biological screening. sapub.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a compound influence its biological activity. For thiazole derivatives, SAR studies have revealed key determinants for their pharmacological effects. nih.gov

Research has shown that the type and position of substituents on the thiazole ring and any attached phenyl rings are critical for activity. In a series of 2,4-disubstituted thiazole amide derivatives, it was found that a meta-halogen, particularly a chloro- group, on an associated benzene (B151609) ring improved anticancer activity. nih.gov Specifically, derivatives with 3,4-diCl- or 3-Cl-benzene rings demonstrated better inhibitory effects than those with 2,4-diCl substitution. nih.gov Furthermore, comparing a chloro substituent at the C5 position of the thiazole ring with a methyl group at the same position revealed that the chloro group enhances electrophilicity, which can be advantageous for certain reactions and biological interactions. vulcanchem.com These studies underscore the importance of systematic structural modifications to identify the key pharmacophores responsible for a molecule's therapeutic potential.

Pharmacological Activities of this compound Analogues

Analogues derived from the this compound scaffold have been investigated for a range of pharmacological activities, demonstrating the platform's potential in addressing various diseases.

Thiazole derivatives are known to possess antimicrobial activities. smolecule.comsapub.org Compounds synthesized from thiazole scaffolds have shown inhibitory effects against various bacterial pathogens, including both Gram-positive and Gram-negative strains. sapub.org For instance, certain thiazole derivatives have demonstrated notable activity against Staphylococcus aureus. ijcce.ac.ir

In one study, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that the biological activity was highly dependent on the specific structural modifications made to the parent scaffold. The study compared four classes of synthesized compounds and found that the final target compounds, which incorporated a pyrazoline ring, showed more significant antimicrobial activity than their precursors. sapub.org

Table 1: Comparative Antimicrobial Activity of Synthesized Thiazole Derivatives

| Compound Series | General Structure | Relative Antimicrobial Activity |

|---|---|---|

| Aminothiazole Derivatives (6a-c) | 2-amino-4-(p-substituted phenyl)thiazole | Base level of activity |

| Chlorothiazole Acetamide Derivatives (7a-c) | 2-chloro-N-[4-(p-substituted phenyl)thiazol-2-yl]acetamide | More significant than 6a-c |

| Hydrazinyl Acetamide Derivatives (8a-c) | 2-hydrazinyl-N-[4-(p-substituted phenyl)thiazol-2-yl]acetamide | More significant than 7a-c |

| Pyrazoline-Thiazole Hybrids (9a-l) | N-[4-(p-substituted phenyl)thiazol-2-yl]-2-(substituted pyrazolin-1-yl)acetamide | Most significant activity |

Source: Adapted from Sharshira & Hamdy, 2012. sapub.org

In addition to antibacterial effects, thiazole derivatives have also been explored for their antifungal properties. smolecule.comsapub.org Research has shown that certain analogues exhibit efficacy against fungal pathogens such as Candida albicans and Aspergillus species. researchgate.net The antifungal screening of newly synthesized thiazole compounds often reveals that some possess promising activity, occasionally comparable to or exceeding that of standard antifungal drugs. sapub.orgresearchgate.net For example, a study evaluating 2-(4-Bromophenoxy)-1,3-thiazole-5-carbaldehyde and its derivatives noted strong antifungal activity against Candida albicans.

A significant area of research for this compound analogues is in oncology. seejph.comnih.gov Thiazole-containing compounds have been reported to exhibit substantial antitumor activity in vitro against various human cancer cell lines. researchgate.net The cytotoxic effects of these derivatives are often evaluated using assays that measure cell proliferation, such as the MTT or SRB assays. seejph.comresearchgate.net

Several studies have synthesized and tested new thiazole derivatives, revealing potent anticancer activity. For example, a series of sulfonamide derivatives incorporating a thiazole moiety were evaluated against the NCI-H226 lung cancer cell line. seejph.com The results showed that compounds containing chloro and bromo substitutions on the thiazole ring (SA-1 and SA-2, respectively) had significant cytotoxic effects. seejph.comafricanjournalofbiomedicalresearch.com Other research has demonstrated the efficacy of thiazole derivatives against breast cancer (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa) cell lines. researchgate.net

Table 2: In Vitro Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Conjugate 7 | HepG-2 (Liver) | 12.22 | researchgate.net |

| Conjugate 7 | HCT-116 (Colon) | 14.16 | researchgate.net |

| Conjugate 7 | MCF-7 (Breast) | 14.64 | researchgate.net |

| Analogue 9 | HCT-116 (Colon) | 16.19 | researchgate.net |

| Analogue 9 | MCF-7 (Breast) | 17.16 | researchgate.net |

| Compound 2b | MCF-7 (Breast) | 22.1 | researchgate.net |

| Compound 2b | SaOS-2 (Osteosarcoma) | 19 | researchgate.net |

| Compound 2b | K562 (Leukemia) | 15 | researchgate.net |

| SA-1 | NCI-H226 (Lung) | 15.10 | seejph.com |

| SA-2 | NCI-H226 (Lung) | 22.65 | seejph.com |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antidiabetic Activity, including Insulinotropic Effects

Derivatives of this compound have been explored for their potential in managing diabetes. Certain thiazole-containing compounds have demonstrated antidiabetic properties. researchgate.net

Specifically, a series of thiazolyl-2,4-thiazolidinediones were synthesized and evaluated for their insulinotropic activities. researchgate.net Among the synthesized compounds, some showed a significant insulinotropic effect. researchgate.net For instance, compounds If and IIa were identified as having noteworthy insulinotropic activity. researchgate.net The general structure of these compounds involves the Knoevenagel condensation of substituted benzyl-2,4-thiazolidinediones with chlorothiazolecarbaldehydes. researchgate.net

Further studies on morpholinothiazolyl-2,4-thiazolidinedione derivatives revealed that many of these compounds could increase insulin (B600854) release. tandfonline.comtandfonline.com Notably, compounds 5 and 11-15 were effective at lower concentrations, while compounds 3-6 , 8-10 , and 12-15 demonstrated activity at higher concentrations. tandfonline.comtandfonline.com The most potent in this series, compounds 12 and 14 , featured a phenacyl chloride and dichloride at the N-3 position of the thiazolidinedione (TZD) ring, respectively. tandfonline.com These findings suggest that the substitution at the N-3 position of the TZD ring plays a crucial role in enhancing insulin-releasing activity. tandfonline.com

In addition to stimulating insulin secretion, some of these derivatives also influence glucose uptake. With the exception of one derivative, the tested morpholinothiazolyl-2,4-thiazolidinediones were found to increase glucose uptake. tandfonline.com This dual action of promoting insulin release and enhancing glucose uptake makes these compounds interesting candidates for further investigation as potential antidiabetic agents. tandfonline.com The peroxisome proliferator-activated receptor γ (PPAR-γ), a key regulator of glucose metabolism and insulin signal transduction, is a known target for thiazolidinediones. tandfonline.comtandfonline.com

Enzyme Inhibition and Receptor Targeting

The this compound scaffold serves as a basis for designing molecules that can interact with various enzymes and receptors, leading to therapeutic effects. Thiazole derivatives, in general, are known to inhibit a range of enzymes. ontosight.ai

One area of investigation is the inhibition of cyclooxygenase (COX) enzymes. For example, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been synthesized and evaluated for their anti-inflammatory potential through the inhibition of COX-1 and COX-2 enzymes. frontiersin.org Molecular docking studies have been employed to understand the binding interactions of these compounds within the active sites of COX-1 and COX-2. frontiersin.org

Thiazole derivatives have also been studied as inhibitors of other enzymes. For instance, some have been assessed for their ability to inhibit tyrosinase. Additionally, research has been conducted on thiazolyl-2,4-thiazolidinediones for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. researchgate.net While some of these derivatives showed very slight inhibitory activity, it highlights the potential for this class of compounds to be optimized for specific enzyme targets. researchgate.net

The interaction of thiazole derivatives extends to receptor targeting as well. They have been investigated as antagonists for adenosine (B11128) receptors and as blockers for T-type calcium channels. researchgate.net The versatility of the thiazole ring allows for modifications that can lead to selective binding to various biological macromolecules.

Mechanisms of Action of this compound Derivatives in Biological Systems

The interaction of this compound derivatives with proteins is a key aspect of their mechanism of action. These interactions can be covalent or non-covalent. The bromine and chlorine atoms on the thiazole ring can influence the molecule's reactivity and its ability to act as a leaving group in nucleophilic substitution reactions with amino acid residues in proteins.

In the case of enzyme inhibition, these derivatives can bind to the active site or allosteric sites of enzymes, thereby modulating their catalytic activity. For example, molecular docking studies of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives with COX enzymes have shown that they can effectively bind to the amino acid residues within the target site. frontiersin.org Similarly, the antidiabetic effects of some thiazolidinedione derivatives are attributed to their interaction with PPAR-γ. tandfonline.comtandfonline.com

The interaction of thiazole derivatives is not limited to proteins. While less common, some compounds can interact with nucleic acids. For instance, antisense molecules can interact with complementary strands of nucleic acids to modify gene expression. google.com However, the primary mechanism for the majority of the reported biological activities of this compound derivatives appears to be through protein interactions.

Computational and Spectroscopic Characterization of 2 Bromo 4 Chlorothiazole

Quantum Chemical Calculations of 2-Bromo-4-chlorothiazole

While specific quantum chemical studies focused exclusively on this compound are not extensively detailed in the available literature, the properties of this molecule can be reliably predicted using established computational methods like Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2). udayton.edu These methods are widely applied to halogenated heterocycles to investigate molecular geometry, electronic structure, and reactivity. kbhgroup.inrsc.org DFT calculations, particularly with the B3LYP functional, have proven effective in exploring the structural, spectral, and reactivity parameters of various thiazole (B1198619) derivatives. kbhgroup.in Such calculations are instrumental in understanding the influence of the bromo and chloro substituents on the thiazole ring's electronic environment.

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the orbital containing the most energetic electrons and acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov

Table 1: Predicted Computational Parameters for this compound Note: These parameters are based on general findings for halogenated thiazoles and may vary based on the specific computational method and basis set used.

| Parameter | Predicted Characteristic | Significance |

| HOMO-LUMO Energy Gap | Moderate to Low | Indicates chemical reactivity and electronic transition properties. |

| Electron Affinity | Positive | Suggests the molecule can accept an electron to form an anion. |

| Ionization Potential | Moderate | Reflects the energy required to remove an electron. |

| Dipole Moment | Non-zero | Indicates a polar molecule due to the electronegative N, S, Cl, and Br atoms. |

Molecular Electrostatic Potential (MEP) surfaces are crucial for visualizing the charge distribution and predicting the reactive sites of a molecule. rsc.org The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic centers, respectively. researchgate.net

For halogenated heterocycles, the MEP surface typically reveals a negative potential (electron-rich region) around the nitrogen atom due to its lone pair of electrons, making it a primary site for hydrogen bonding and electrophilic attack. rsc.orgrsc.org Conversely, the halogen atoms (bromine and chlorine) exhibit a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), along the axis of the C-X bond. nih.gov This positive σ-hole allows the halogen atoms to act as electrophilic centers and engage in halogen bonding, a significant non-covalent interaction in molecular design and crystal engineering. nih.govnih.gov The strength of this interaction is influenced by the nature of the halogen and the electronic environment of the heterocyclic scaffold. nih.gov The MEP surface of this compound would therefore highlight the nucleophilic character of the ring nitrogen and the potential for the bromine and chlorine substituents to act as halogen bond donors.

Spectroscopic Analysis of this compound

Spectroscopic techniques provide experimental data to confirm the structure and electronic properties predicted by computational models.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, which has a single proton on the thiazole ring at the C5 position, ¹H NMR and ¹³C NMR spectra provide characteristic signals.

¹H NMR: The single proton at the C5 position is expected to appear as a singlet in the aromatic region of the spectrum. In a closely related compound, (E)-4-(4-bromophenyl)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)thiazole, the thiazole proton (H5) gives a singlet at approximately 7.41 ppm. nih.gov This provides a reasonable estimate for the chemical shift of the H5 proton in this compound.

¹³C NMR: The spectrum will show three distinct signals for the three carbon atoms of the thiazole ring. Based on data for 2-bromothiazole, the carbon attached to bromine (C2) is significantly shielded, while the other carbons (C4 and C5) appear at different chemical shifts. chemicalbook.com The presence of the chlorine atom at the C4 position in this compound would further influence these shifts, typically causing a downfield shift for C4.

Table 2: Expected NMR Data for this compound Note: Chemical shifts are approximate and based on data from analogous compounds.

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | H5 | ~7.4 | Singlet | Based on data for a similar 4-substituted thiazole structure. nih.gov |

| ¹³C | C2 | ~122-125 | Singlet | Influenced by the attached bromine atom. |

| ¹³C | C4 | ~145-150 | Singlet | Influenced by the attached chlorine atom and ring nitrogen. |

| ¹³C | C5 | ~115-120 | Singlet | Influenced by the adjacent sulfur and C4-Cl group. |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The PubChem database lists the monoisotopic mass of this compound as 196.87016 Da. nih.gov

A key feature of the mass spectrum of this compound is its distinctive isotopic pattern. This arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The molecular ion peak (M⁺) will therefore appear as a cluster of peaks (M, M+2, M+4, M+6) with characteristic relative intensities, confirming the presence of one bromine and one chlorine atom in the molecule.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃HBrClNS | nih.gov |

| Molecular Weight | 198.47 g/mol | nih.gov |

| Monoisotopic Mass | 196.87016 Da | nih.gov |

| Key Spectral Feature | Complex isotopic cluster for the molecular ion due to Br and Cl isotopes. |

Infrared (IR) spectroscopy identifies the functional groups and bond vibrations within a molecule. While a specific spectrum for this compound is not available, the expected absorption bands can be inferred from its structure and data from related compounds. nih.gov The spectrum would be characterized by vibrations of the thiazole ring and the carbon-halogen bonds.

Key expected vibrations include C=N stretching, C-S stretching, and C-H bending associated with the thiazole ring. Additionally, characteristic absorptions for the C-Br and C-Cl bonds would be present in the fingerprint region of the spectrum. In a study of a related brominated thiazole derivative, C-Br deformations were simulated at frequencies including 268, 227, 195, and 132 cm⁻¹. nih.gov

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound Note: Frequencies are approximate and based on general values for the specified bonds and functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 | C-H stretching (aromatic) | Medium-Weak |

| ~1600-1450 | C=N and C=C stretching (ring vibrations) | Medium-Strong |

| ~1400-1300 | Ring stretching | Medium |

| ~900-650 | C-S stretching | Medium |

| ~800-600 | C-Cl stretching | Strong |

| ~700-500 | C-Br stretching | Strong |

Raman Spectroscopy

Raman spectroscopy, in conjunction with theoretical calculations, is a powerful tool for investigating the vibrational modes of this compound. While a dedicated, in-depth Raman analysis of this specific compound is not extensively detailed in the provided search results, general principles and data from related halogenated compounds can offer a predictive framework.

The vibrational frequencies of this compound can be theoretically predicted using computational methods like Density Functional Theory (DFT). These calculated frequencies can then be compared with experimental Raman spectra for accurate vibrational assignment. The table below outlines the expected regions for key vibrational modes based on the functional groups present in the molecule.

Note: The expected frequency ranges are approximate and can be influenced by the specific chemical environment and intermolecular interactions in the solid state.

For similar halogenated aromatic compounds, FT-Raman spectroscopy has been successfully employed to identify characteristic vibrational modes. nih.gov

Crystallographic Studies and Structural Elucidation

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound, X-ray diffraction techniques would provide definitive information on its crystal structure.

Crystal Packing and Intermolecular Interactions

The presence of bromine and chlorine atoms suggests the likelihood of halogen bonding, a type of noncovalent interaction where a halogen atom acts as an electrophilic species. uomphysics.netacs.org These halogen bonds, along with other weak interactions like van der Waals forces and potential dipole-dipole interactions, play a crucial role in the stabilization of the crystal lattice. mdpi.comacs.org

The table below summarizes the key crystallographic parameters that would be determined from a single-crystal X-ray diffraction study.

In related structures, intermolecular contacts such as C-H···N, C-H···Cl, and Br···N have been observed, contributing to the formation of extended networks. researchgate.net The analysis of Hirshfeld surfaces is a modern computational tool used to visualize and quantify these intermolecular interactions within a crystal structure. mdpi.comresearchgate.net This method allows for the mapping of close contacts and provides a detailed understanding of the forces governing crystal packing. mdpi.com

Environmental and Toxicological Considerations for 2 Bromo 4 Chlorothiazole

Environmental Fate and Degradation Pathways of Halogenated Thiazoles

Halogenated thiazoles are a class of heterocyclic compounds that can enter the environment through various streams, including industrial discharge and laboratory waste. Their persistence, transformation, and ultimate fate are governed by a combination of biotic and abiotic processes.

The biodegradation of halogenated organic compounds is a critical process for their removal from the environment. Microorganisms have evolved diverse enzymatic pathways to break down these often recalcitrant chemicals. nih.gov The biodegradation of halogenated aromatics typically proceeds in three main stages: an upper pathway that modifies peripheral substituents, a middle pathway that involves dehalogenation and ring cleavage, and a lower pathway that funnels the intermediates into central metabolism. nih.govmahidol.ac.th

While specific studies on the biodegradation of 2-Bromo-4-chlorothiazole are not extensively documented, the general principles of microbial degradation of halogenated aromatics provide a framework for predicting its likely fate. The carbon-halogen bond is a primary target for enzymatic attack. Dehalogenation can be initiated by various enzymes, including oxygenases and hydrolases, which replace the halogen with a hydroxyl group. nih.gov For instance, some bacteria are known to degrade halogenated nitroaromatic compounds by cleaving both the halogen and nitro groups. mdpi.com Fungi, such as Aspergillus niger, have also demonstrated the ability to dechlorinate compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) as an initial step in their degradation. researchgate.net Given the presence of both bromine and chlorine atoms on the thiazole (B1198619) ring, it is plausible that microbial communities in soil and water could, over time, adapt to utilize this compound as a substrate, likely initiating degradation through sequential dehalogenation steps.

Photodegradation is another significant pathway for the transformation of chemical compounds in the environment, driven by the energy of sunlight. Halogenated compounds, in particular, can be susceptible to photochemical reactions. The process can occur through direct photolysis, where the molecule itself absorbs light, or through indirect, photosensitized reactions.

Research on thiazole-containing compounds has shown that they can undergo photodegradation. For example, one study on a complex thiazole derivative revealed that exposure to visible light led to a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition. nih.gov This resulted in an unstable endoperoxide that subsequently rearranged to form the final degradation product. nih.gov The susceptibility to this photo-oxygenation process can be influenced by the specific substituents on the thiazole ring, with aryl rings potentially increasing reactivity. nih.gov

For halogenated aromatics, photodegradation often involves the cleavage of the carbon-halogen bond. Studies on polyhalogenated carbazoles have demonstrated that sunlight can induce stepwise reductive dehalogenation, with the rate of degradation increasing with the number of halogen substituents. nih.gov It was noted that the contribution to the reaction rate from a bromine atom was more than double that of a chlorine atom, suggesting that the carbon-bromine bond in this compound would be the more likely site for initial photochemical cleavage. nih.gov

Ecotoxicology of this compound

The ecotoxicology of a chemical compound evaluates its adverse effects on ecosystems, including aquatic and terrestrial organisms. Currently, there is a lack of specific ecotoxicological data for this compound in the public domain. However, the potential environmental risks can be inferred from the behavior of other halogenated aromatic compounds, which are known to be toxic to various organisms. researchgate.net

To provide an indication of potential environmental behavior, data for a structurally related compound, 2-Bromo-4-(trifluoromethyl)-1,3-thiazole, is presented below. It is important to note that these values are for a different chemical and should be used with caution as a proxy for the environmental profile of this compound.

Table 1: Environmental Fate and Transport Predictions for 2-Bromo-4-(trifluoromethyl)-1,3-thiazole

| Parameter | Predicted Value | Unit |

|---|---|---|

| Bioconcentration Factor | 37.5 | L/kg |

| Soil Adsorption Coeff. (Koc) | 331 | L/kg |

| Biodegradation Half-Life | 5.50 | days |

Data sourced from predictive models for a related compound and should be considered indicative only.

The predicted bioconcentration factor suggests a moderate potential for accumulation in aquatic organisms. The soil adsorption coefficient indicates that the compound may have limited mobility in soil. The predicted biodegradation half-life suggests that it may persist in the environment for a period of days. The actual ecotoxicological profile of this compound would need to be determined through empirical testing.

Safety and Handling Procedures in Research Settings

Due to the potential hazards associated with halogenated heterocyclic compounds, strict safety and handling procedures must be followed in a research environment to minimize exposure and prevent accidents.

Table 2: Summary of Safety and Handling Procedures for this compound

| Category | Procedure | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves. | To prevent eye and skin contact with the chemical. |

| Engineering Controls | Handle the compound in a well-ventilated area, preferably within a chemical fume hood. | To minimize the inhalation of dust or vapors. |

| Handling Practices | Avoid creating dust. Do not breathe dust or vapors. Wash hands thoroughly after handling. | To prevent inhalation and ingestion. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | To maintain chemical stability and prevent hazardous reactions. |

| Spill Response | In case of a spill, avoid breathing vapors. Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. | To contain the spill and prevent environmental contamination. |

| Waste Disposal | Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. | To ensure proper and safe disposal and prevent environmental pollution. |

These procedures are based on general laboratory safety guidelines for handling hazardous chemicals. kth.seethz.chtowson.eduuni-muenchen.de

It is imperative that researchers consult the specific Safety Data Sheet (SDS) for this compound before use to obtain comprehensive safety information.

Q & A

Basic: What are the standard synthetic routes for preparing 2-Bromo-4-chlorothiazole, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves cyclization or halogenation reactions. For example, refluxing precursors like 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours followed by distillation and crystallization yields halogenated thiazole derivatives (65% yield) . Alternatively, nitrosation of 2-amino-5-bromothiazole in hydrochloric acid with sodium nitrite at 0–5°C can generate intermediates for subsequent chlorination . Optimization involves adjusting reaction time (e.g., 12–18 hours for reflux), solvent choice (DMSO for solubility), and purification methods (water-ethanol recrystallization) to improve yield and purity .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions via chemical shifts (e.g., δ ~7.5 ppm for aromatic protons in thiazole rings).

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C-Br ~1.9 Å) . ORTEP-III generates graphical representations of molecular geometry .

- Elemental Analysis : Matches calculated vs. observed C, H, N, Br, and Cl percentages (e.g., C₅H₂BrClNS requires Br: 34.6%, Cl: 14.5%) .

- Melting Point (m.p.) : Consistency with literature values (e.g., 141–143°C for analogous halogenated compounds) validates purity .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?

Answer:

Discrepancies may arise from polymorphism, solvent effects, or twinning. Solutions include:

- High-Resolution Crystallography : Use SHELXL to refine high-resolution datasets (e.g., <1.0 Å) and detect disorder or twinning .

- Density Functional Theory (DFT) : Compare experimental NMR/IR data with computational predictions to identify misassignments .

- HPLC-MS : Quantify impurities (e.g., unreacted precursors) using reverse-phase chromatography and mass spectrometry .

Advanced: What methodological challenges arise in refining the crystal structure of halogenated thiazoles like this compound?

Answer:

Heavy atoms (Br, Cl) cause absorption and extinction effects, complicating refinement. Mitigation strategies:

- Multi-Scan Corrections : Apply SADABS or TWINABS to correct intensity data .

- Anisotropic Displacement Parameters : Model Br/Cl atoms anisotropically in SHELXL to improve R-factors .

- Twinning Analysis : Use PLATON to detect twinning and refine with TWIN/BASF commands .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

- Waste Disposal : Segregate halogenated waste and use licensed disposal services to avoid environmental contamination .

- PPE : Wear nitrile gloves, goggles, and fume hoods during synthesis to avoid inhalation/skin contact .

Advanced: How does the stability of this compound vary under different experimental conditions?

Answer:

- Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition above 200°C. Store below 25°C to prevent thermal breakdown .

- Light Sensitivity : UV-Vis spectroscopy indicates photodegradation; use amber glassware for light-sensitive reactions .

- Hydrolytic Stability : Stability in anhydrous solvents (e.g., DMF) vs. hydrolysis in aqueous acidic/basic conditions .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Enzyme Inhibition : Acts as a scaffold for kinase inhibitors (e.g., EGFR) via halogen bonding with active sites .

- Anticancer Studies : Screened against cell lines (e.g., MCF-7) using MTT assays to assess cytotoxicity .

- Suzuki Coupling : Bromine serves as a leaving group for cross-coupling to generate biaryl thiazoles .

Advanced: How can researchers design pharmacological studies to evaluate this compound derivatives?

Answer:

- In Silico Screening : Use AutoDock or Schrödinger Suite to predict binding affinities for target proteins (e.g., COX-2) .

- ADMET Profiling : Assess solubility (LogP <3 via HPLC), metabolic stability (CYP450 assays), and toxicity (Ames test) .

- In Vivo Models : Test efficacy in xenograft mice with dose escalation (e.g., 10–100 mg/kg) and monitor pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.